1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
Overview
Description
ATH686 is a potent and selective FLT3 Inhibitor. ATH686 highlights a new class of highly potent FLT3 inhibitors able to override drug resistance that less potent "type I" inhibitors and "type II" first-generation FLT3 inhibitors cannot.
Mechanism of Action
Target of Action
ATH686, also known as “1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea”, is a potent, selective, and ATP-competitive inhibitor of the protein kinase FLT3 . FLT3 is a class III receptor tyrosine kinase, and its signaling is crucial for the normal development of hematopoietic stem cells and progenitor cells .
Mode of Action
ATH686 targets the mutant FLT3 protein kinase activity . It inhibits the proliferation of cells harboring FLT3 mutants via induction of apoptosis and cell cycle inhibition . It has been shown to inhibit autophosphorylation of mutant FLT3 in FLT3-ITD-Ba/F3 cells .
Biochemical Pathways
The primary biochemical pathway affected by ATH686 is the FLT3 signaling pathway. By inhibiting the kinase activity of mutant FLT3, ATH686 disrupts the normal signaling cascade, leading to the induction of apoptosis and cell cycle inhibition .
Result of Action
ATH686 has demonstrated antileukemic effects . It potently inhibits cell proliferation (IC 50 around 0.001 µM) via induction of apoptosis in FLT3-ITD-Ba/F3 cells and D835Y-Ba/F3 cells . It selectively kills leukemia cells with mutant FLT3 by inhibiting FLT3 kinase activity but has no obvious effect on cells with wild-type FLT3 .
Properties
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N7O2/c1-2-34-11-13-35(14-12-34)16-17-3-4-19(15-21(17)25(26,27)28)32-24(36)31-18-5-7-20(8-6-18)37-22-9-10-30-23(29)33-22/h3-10,15H,2,11-14,16H2,1H3,(H2,29,30,33)(H2,31,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQRBBFRJRBWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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